molecular formula C23H27FN4O6S B1674165 Fscpx CAS No. 156547-56-7

Fscpx

Cat. No.: B1674165
CAS No.: 156547-56-7
M. Wt: 506.5 g/mol
InChI Key: XJLGXHIRSHTRPQ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

FSCPX plays a significant role in biochemical reactions, particularly in its interaction with the A1 adenosine receptor . It binds to the A1 adenosine receptor with low nanomolar potency . This interaction modifies the effect of NBTI, a nucleoside transport inhibitor, by reducing the interstitial adenosine level in the guinea pig atrium .

Cellular Effects

This compound influences cell function by interacting with the A1 adenosine receptor . This interaction affects cell signaling pathways and cellular metabolism, particularly by modifying the effects of nucleoside transport inhibitors .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with the A1 adenosine receptor . This binding is irreversible and results in changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . It has been found that this compound inhibits the effects of NBTI that are mediated by increasing the interstitial concentration of adenosine of endogenous origin .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Specific threshold effects, as well as toxic or adverse effects at high doses, have not been reported in the literature.

Metabolic Pathways

This compound is involved in metabolic pathways related to adenosine transport . It interacts with the equilibrative and NBTI-sensitive nucleoside transporter (ENT1), affecting metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with the A1 adenosine receptor . This interaction affects its localization and accumulation .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: FSCPX primarily undergoes substitution reactions, particularly nucleophilic substitution, due to the presence of the fluorosulfonyl group. This group reacts with nucleophiles, leading to the formation of covalent bonds with target proteins .

Common Reagents and Conditions: The synthesis of this compound involves reagents such as cyclopentylamine, dipropylamine, and fluorosulfonyl chloride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired product formation .

Major Products Formed: The major product formed from the reactions involving this compound is the covalently bound complex with the A1 adenosine receptor. This irreversible binding is crucial for its function as an antagonist .

Comparison with Similar Compounds

FSCPX is unique due to its irreversible binding to the A1 adenosine receptor. Other similar compounds include:

This compound’s irreversible binding provides a distinct advantage in studies requiring prolonged receptor blockade .

Properties

IUPAC Name

3-(8-cyclopentyl-2,6-dioxo-1-propyl-7H-purin-3-yl)propyl 4-fluorosulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O6S/c1-2-12-28-21(29)18-20(26-19(25-18)15-6-3-4-7-15)27(23(28)31)13-5-14-34-22(30)16-8-10-17(11-9-16)35(24,32)33/h8-11,15H,2-7,12-14H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLGXHIRSHTRPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCCOC(=O)C4=CC=C(C=C4)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00166094
Record name 8-Cyclopentyl-3-(3-((4-(fluorosulfonyl)benzoyl)oxy)propyl)-1-propylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156547-56-7
Record name 8-Cyclopentyl-3-(3-((4-(fluorosulfonyl)benzoyl)oxy)propyl)-1-propylxanthine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156547567
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Cyclopentyl-3-(3-((4-(fluorosulfonyl)benzoyl)oxy)propyl)-1-propylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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